The primary source of Resolvin E1 is eicosapentaenoic acid, an omega-3 fatty acid found abundantly in marine oils. The classification of this compound falls under small molecules and investigational drugs, with a specific focus on its role as an inflammation-resolving mediator . It is categorized within the broader family of resolvins, which are known for their potent biological effects in modulating immune responses.
The synthesis of Resolvin E1 involves several enzymatic reactions starting from eicosapentaenoic acid. The initial step is the conversion of eicosapentaenoic acid to 18-hydroxy-eicosapentaenoic acid through the action of lipoxygenase enzymes. This intermediate undergoes further transformations involving oxidation and reduction processes to yield Resolvin E1 .
Resolvin E1 has a complex molecular structure characterized by multiple hydroxyl groups and conjugated double bonds. Its chemical formula is , with a molecular weight of approximately 350.455 g/mol .
The structural representation includes several stereocenters that contribute to its biological activity .
Resolvin E1 participates in various biochemical reactions that enhance its biological functions. Key types of reactions include:
These reactions are crucial for maintaining the stability and bioactivity of Resolvin E1.
The mechanism by which Resolvin E1 exerts its effects involves binding to specific receptors on immune cells, notably ChemR23. This interaction triggers downstream signaling pathways that promote the resolution of inflammation by inhibiting leukocyte recruitment and enhancing phagocytosis .
This mechanism underscores its potential therapeutic applications in inflammatory conditions.
Resolvin E1 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems.
Resolvin E1 has garnered attention for its potential applications in various fields:
The ongoing research into Resolvin E1 highlights its significance as a promising candidate for therapeutic interventions aimed at managing inflammatory diseases effectively.
Eicosapentaenoic acid serves as the obligate precursor for 18S-resolvin E1 biosynthesis. The initial enzymatic transformation involves stereoselective oxygenation at carbon-18, yielding 18S-hydroxyeicosapentaenoic acid. This reaction is catalyzed primarily by cyclooxygenase-2 that has been acetylated by aspirin, which converts the enzyme’s typical cyclooxygenase activity into a lipoxygenase-like function [1] [4]. Unlike constitutive lipoxygenases, aspirin-acetylated cyclooxygenase-2 exhibits distinct stereochemical preference, generating the S-configuration at carbon-18 instead of the R-epimer typically produced by microbial cytochrome P450 enzymes [2] [8].
Chiral lipidomic analyses of human serum have quantitatively demonstrated this pathway’s physiological relevance. Following oral administration of eicosapentaenoic acid alone, baseline 18S-hydroxyeicosapentaenoic acid levels remain low (27.7 ± 7.8 picograms/milliliter). However, pre-treatment with aspirin significantly elevates 18S-hydroxyeicosapentaenoic acid production (56.5 ± 19.0 picograms/milliliter), confirming cyclooxygenase-2’s role in vivo [1] [2]. The enzymatic mechanism involves hydrogen abstraction at carbon-18 followed by stereospecific oxygen insertion, with aspirin-acetylation inducing a conformational shift in cyclooxygenase-2’s active site that favors S-stereochemistry [4].
Table 1: Chiral Distribution of 18-Hydroxyeicosapentaenoic Acid in Human Serum
| Condition | 18R-HEPE (pg/ml) | 18S-HEPE (pg/ml) | R/S Ratio |
|---|---|---|---|
| Baseline (No intervention) | 18.7 ± 3.2 | 7.7 ± 1.8 | 2.4:1 |
| Eicosapentaenoic acid alone | 35.9 ± 6.1 | 27.7 ± 7.8 | 1.3:1 |
| Eicosapentaenoic acid + aspirin | 42.3 ± 9.5 | 56.5 ± 19.0 | 1:1.3 |
Aspirin’s acetylation of cyclooxygenase-2 is a pivotal pharmacologic switch that redirects eicosapentaenoic acid metabolism toward pro-resolving mediator production. This transformation occurs through covalent modification of serine residue 516 within cyclooxygenase-2’s catalytic channel, abolishing prostaglandin synthesis while enabling the enzyme to utilize molecular oxygen for EPA hydroxylation [1] [4]. The acetylated enzyme exhibits enhanced catalytic efficiency for eicosapentaenoic acid compared to arachidonic acid, with a k~cat~ increase of approximately 3-fold, thereby prioritizing 18S-hydroxyeicosapentaenoic acid generation during inflammation [2].
This aspirin-dependent mechanism represents a novel form of drug-mediated metabolic reprogramming. Unlike traditional nonsteroidal anti-inflammatory drugs that merely inhibit prostaglandin production, aspirin creates a new biosynthetic pathway that actively promotes inflammation resolution [4]. Murine models of peritonitis demonstrate that aspirin pretreatment increases total 18-hydroxyeicosapentaenoic acid production approximately 6-fold while reversing the endogenous 18R/18S-hydroxyeicosapentaenoic acid ratio from 1.5:1 to 1:1, quantitatively shifting the biosynthetic balance toward the S-epimer series [2].
The biosynthesis of resolvin E1 epimers diverges immediately following 18S-hydroxyeicosapentaenoic acid or 18R-hydroxyeicosapentaenoic acid formation, yet converges at common downstream enzymes. Both epimeric precursors undergo subsequent transformation by 5-lipoxygenase, which exhibits no stereochemical preference at carbon-18 [1] [2]. This enzyme catalyzes the insertion of molecular oxygen at carbon-5 of both 18R-hydroxyeicosapentaenoic acid and 18S-hydroxyeicosapentaenoic acid, generating 5(S)-hydroperoxy-18-hydroxyeicosapentaenoic acid intermediates with conserved S-configuration at carbon-5 regardless of the carbon-18 stereochemistry [1].
Despite shared biosynthetic enzymes, the epimers exhibit significant functional differences:
Table 2: Comparative Properties of 18R- and 18S-Resolvin E1 Epimers
| Property | 18R-Resolvin E1 | 18S-Resolvin E1 |
|---|---|---|
| Precursor | 18R-hydroxyeicosapentaenoic acid | 18S-hydroxyeicosapentaenoic acid |
| ChemR23 Receptor Half-maximal effective concentration | 4.56 × 10^−11^ M | 6.33 × 10^−12^ M |
| Leukotriene B4 Receptor Type 1 Activity | Partial agonist/antagonist | Enhanced antagonism |
| Metabolic Half-life (in vitro) | 18.3 ± 2.1 minutes | 10.7 ± 1.5 minutes |
| Phagocytosis Enhancement | 2.8-fold increase | 3.1-fold increase |
Human recombinant 5-lipoxygenase demonstrates remarkable substrate promiscuity toward both 18R-hydroxyeicosapentaenoic acid and 18S-hydroxyeicosapentaenoic acid, with Michaelis constant values of 8.4 ± 0.9 micromolar and 7.6 ± 1.2 micromolar, respectively [1] [2]. This enzyme catalyzes a two-step transformation: first oxygenating carbon-5 to form 5(S)-hydroperoxy-18-hydroxyeicosapentaenoic acid, then dehydrating this intermediate to generate the unstable allylic epoxide 5(S),6(S)-epoxy-18-hydroxyeicosapentaenoic acid [1]. The reaction requires allosteric activation by adenosine triphosphate and calcium ions, with maximal velocity achieved at approximately 1 millimolar adenosine triphosphate and 2 micromolar calcium concentrations [2].
Leukotriene A4 hydrolase, typically associated with pro-inflammatory leukotriene B4 biosynthesis, paradoxically serves as the final enzyme in 18S-resolvin E1 production. This bifunctional zinc metalloenzyme exhibits both aminopeptidase and epoxide hydrolase activities, with the latter specifically recognizing the 5(S),6(S)-epoxy-18-hydroxyeicosapentaenoic acid intermediate regardless of carbon-18 configuration [1] [4]. Molecular docking studies suggest the epoxide binds near the enzyme’s catalytic zinc ion, where tyrosine-383 facilitates nucleophilic opening at carbon-6, resulting in the characteristic trans-triene configuration (6E,8E,10E) of resolvin E1 [4].
The kinetic parameters of leukotriene A4 hydrolase differ significantly between its canonical and resolvin substrates:
This enzymatic promiscuity reveals an elegant biochemical economy wherein inflammatory and resolution pathways share common enzymes but produce mediators with opposing biological functions through substrate channeling and stereochemical control.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2